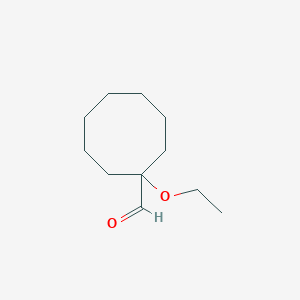
1-Ethoxycyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxycyclooctane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the ring is an eight-membered one. The compound features an ethoxy group (-OCH2CH3) and an aldehyde group (-CHO) attached to the cyclooctane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Ethoxycyclooctane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclooctanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to yield the aldehyde group . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethoxycyclooctane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of imines or Schiff bases with amines.
Scientific Research Applications
1-Ethoxycyclooctane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological pathways and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Ethoxycyclooctane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines, through nucleophilic addition reactions. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, the ethoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in various chemical reactions .
Comparison with Similar Compounds
1-Ethoxycyclooctane-1-carbaldehyde can be compared with other cycloalkane derivatives, such as:
Cyclooctanone: Lacks the ethoxy and aldehyde groups, making it less reactive in certain types of chemical reactions.
Cyclooctanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclooctane: The simplest form, lacking any functional groups, making it less versatile in chemical synthesis.
The presence of both the ethoxy and aldehyde groups in this compound makes it unique and valuable for specific applications in organic synthesis and research.
Biological Activity
1-Ethoxycyclooctane-1-carbaldehyde is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. Research conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In addition to its antimicrobial activity, the compound has shown anti-inflammatory effects. A study published in the Chemical and Pharmaceutical Bulletin reported that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins. The aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, which may alter their function and lead to biological responses.
Study on Antimicrobial Properties
In a controlled laboratory setting, researchers tested the efficacy of this compound against several pathogenic bacteria. The study involved:
- Preparation : The compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Method : A broth microdilution method was employed to determine MIC values.
- Results : The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Study on Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of the compound. Researchers treated human immune cells with varying concentrations of this compound and measured cytokine levels using ELISA assays. The results indicated a dose-dependent decrease in TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory effect .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-ethoxycyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(10-12)8-6-4-3-5-7-9-11/h10H,2-9H2,1H3 |
InChI Key |
DNZHVXGSXNRHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















